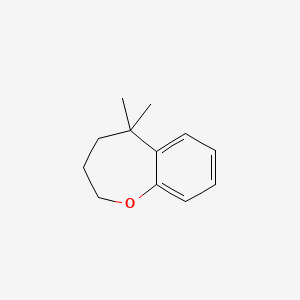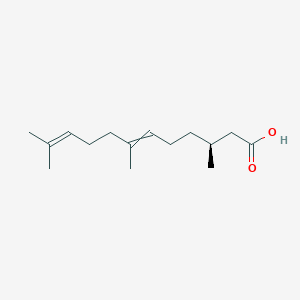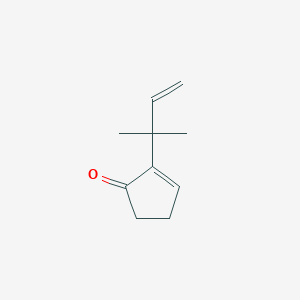
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O. It is also known as cis-Jasmone, a naturally occurring compound found in jasmine oil and other essential oils. This compound is characterized by its cyclopentenone structure, which includes a five-membered ring with a ketone group and an alkene side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the Claisen condensation of unsaturated diesters followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The process often includes purification steps such as distillation and recrystallization to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the alkene side chain can undergo reactions that modify the compound’s biological effects. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
cis-Jasmone: A stereoisomer of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one with similar properties.
Cyclopentenone: A related compound with a similar cyclopentenone structure but lacking the alkene side chain.
Jasmone: Another related compound found in jasmine oil with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its natural occurrence in essential oils. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
58729-30-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-10(2,3)8-6-5-7-9(8)11/h4,6H,1,5,7H2,2-3H3 |
Clave InChI |
FCNVPEIUTOFCII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



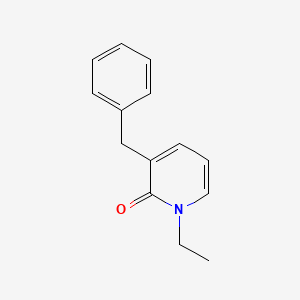

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)


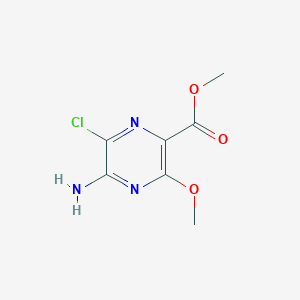
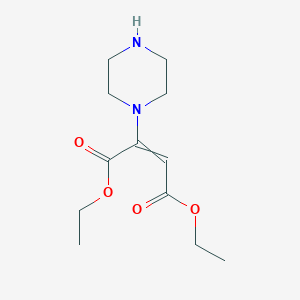
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)


